(2,4-Dihydroxyphenyl)acetonitrile

Übersicht

Beschreibung

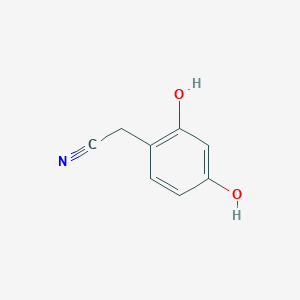

(2,4-Dihydroxyphenyl)acetonitrile is an organic compound with the chemical formula C8H7NO2. It is a natural compound found in Erica scoparia . This compound is characterized by its phenolic structure, which includes two hydroxyl groups attached to a benzene ring and a nitrile group attached to an acetonitrile moiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (2,4-Dihydroxyphenyl)acetonitrile can be synthesized through various methods. One common method involves the reaction of benzoic anhydride with hydrochloric acid. Initially, methyl benzoate undergoes transesterification with water to produce benzoic acid. Subsequently, benzoic acid reacts with phosphorus trichloride to form benzoyl chloride, which then reacts with ammonia to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound while minimizing impurities .

Analyse Chemischer Reaktionen

Types of Reactions: (2,4-Dihydroxyphenyl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Research indicates that (2,4-Dihydroxyphenyl)acetonitrile derivatives exhibit promising antiviral properties, particularly against HIV-1. A study highlighted the importance of the 3,4-dihydroxyphenyl moiety in enhancing the activity of quinazolinone-based inhibitors targeting HIV-1 reverse transcriptase (RT). The compound demonstrated submicromolar inhibitory concentrations (IC50 values) against both wild-type and drug-resistant variants of HIV-1 RT, indicating its potential as a lead compound in antiviral drug development .

| Compound | IC50 (μM) | Target |

|---|---|---|

| 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | 0.26 | HIV-1 RNase H |

| 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one | 0.41 | HIV-1 RNase H |

Mechanism of Action

The mechanism by which this compound inhibits viral replication involves allosteric modulation of the RT enzyme. This approach destabilizes the enzyme's structure and alters its active site geometry, thereby preventing effective catalysis .

Organic Synthesis

Synthesis of Benzimidazole Derivatives

This compound is utilized in the synthesis of novel benzimidazole derivatives through condensation reactions. These derivatives are of interest due to their biological activities, including antimicrobial and anticancer properties. The reaction conditions have been optimized to yield high-purity products with significant yields .

| Reaction Conditions | Yield (%) |

|---|---|

| Resorcinol + Acetonitrile + Triethylamine at 0°C | Up to 85% |

Biological Studies

Cell Cycle Regulation and Apoptosis

Studies have demonstrated that this compound influences cell cycle dynamics and apoptosis pathways. Its application in cell line studies has revealed that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of signaling pathways such as NF-κB and MAPK/ERK .

Case Study: Anti-Cancer Activity

In a specific study involving various cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to induce G1 phase arrest and promote apoptotic cell death.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | G1 phase arrest |

Wirkmechanismus

The mechanism of action of (2,4-Dihydroxyphenyl)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s phenolic hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its nitrile group can interact with enzymes and proteins, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

- 2-Hydroxyphenylacetic acid

- 4-Hydroxyphenylacetic acid

- 2,4-Dihydroxybenzoic acid

Comparison: (2,4-Dihydroxyphenyl)acetonitrile is unique due to its combination of hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophilicity and reactivity, making it valuable in various applications .

Biologische Aktivität

(2,4-Dihydroxyphenyl)acetonitrile is a naturally occurring compound primarily found in the plant Erica scoparia. This compound has garnered attention due to its diverse biological activities, including antioxidant properties and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

- Molecular Formula : C₈H₇NO₂

- Molecular Weight : 149.147 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 375.3 °C

- Flash Point : 180.8 °C

These properties are essential for understanding the compound's stability and reactivity in biological systems .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which is attributed to its phenolic structure. This property allows it to scavenge free radicals and mitigate oxidative stress in biological systems. A study demonstrated that compounds with similar structures effectively reduced oxidative damage in cellular models .

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

- Free Radical Scavenging : The hydroxyl groups in the compound can donate hydrogen atoms to free radicals, neutralizing them.

- Enzyme Modulation : It may influence the activity of various enzymes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase .

Case Studies

- Cellular Studies : In vitro studies have shown that this compound can reduce lipid peroxidation levels in liver cells exposed to oxidative stress. The results indicated a decrease in malondialdehyde (MDA) levels, a marker of oxidative damage .

- Animal Models : A study involving diabetic rats treated with this compound showed improved glycemic control and reduced oxidative stress markers compared to untreated controls. This suggests potential therapeutic benefits in managing diabetes-related complications .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound | Antioxidant Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Free radical scavenging; enzyme modulation |

| 2-Hydroxyphenylacetic acid | Moderate | Free radical scavenging |

| 4-Hydroxyphenylacetic acid | Low | Limited enzyme interaction |

This table highlights that this compound possesses superior antioxidant activity compared to its analogs due to its unique functional groups .

Future Directions

The potential applications of this compound extend beyond its antioxidant properties. Ongoing research aims to explore:

Eigenschaften

IUPAC Name |

2-(2,4-dihydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUJMKQLZZYAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566258 | |

| Record name | (2,4-Dihydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57576-34-8 | |

| Record name | (2,4-Dihydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding (2,4-Dihydroxyphenyl)acetonitrile in Erica scoparia?

A1: The research article states that both 2-Hydroxyphenyl acetic acid and this compound were isolated from Erica scoparia []. This suggests that these compounds are naturally occurring within this plant species. Further research would be needed to determine the potential roles these compounds play in the plant's biology and their potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.